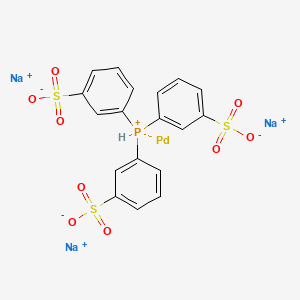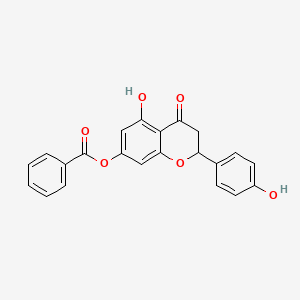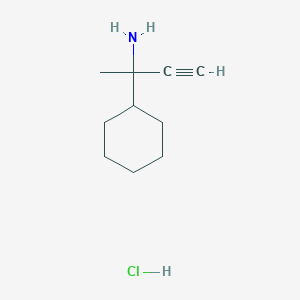
2-Cyclohexylbut-3-yn-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylbut-3-yn-2-amine hydrochloride is an organic compound that belongs to the class of amines It features a cyclohexyl group attached to a butynyl chain, which is further connected to an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylbut-3-yn-2-amine hydrochloride typically involves the following steps:
Formation of the Butynyl Chain: The initial step involves the formation of the butynyl chain through a nucleophilic substitution reaction. This can be achieved by reacting a suitable alkyne with a halogenated butane derivative.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclohexane is alkylated using a suitable alkylating agent in the presence of a Lewis acid catalyst.
Amine Group Addition: The final step involves the introduction of the amine group through reductive amination. This can be achieved by reacting the intermediate compound with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexylbut-3-yn-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Alkylated amines or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Cyclohexylbut-3-yn-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylbut-3-yn-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group attached to an amine group.
Butynylamine: An amine with a butynyl chain attached to an amine group.
Cyclohexylbutane: A hydrocarbon with a cyclohexyl group attached to a butane chain.
Uniqueness
2-Cyclohexylbut-3-yn-2-amine hydrochloride is unique due to the presence of both a cyclohexyl group and a butynyl chain attached to an amine group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H18ClN |
|---|---|
Peso molecular |
187.71 g/mol |
Nombre IUPAC |
2-cyclohexylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-3-10(2,11)9-7-5-4-6-8-9;/h1,9H,4-8,11H2,2H3;1H |
Clave InChI |
VRINQRASATTWTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)(C1CCCCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate](/img/structure/B13448540.png)

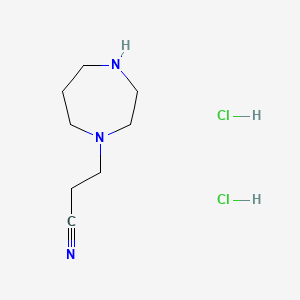
![4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13448551.png)


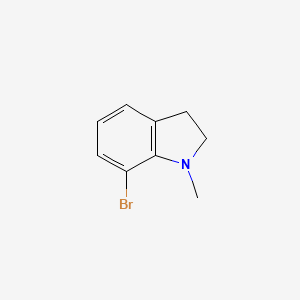
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
![2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13448599.png)
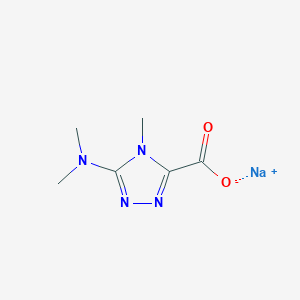
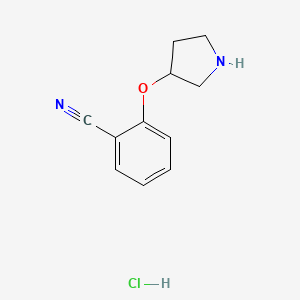
![3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B13448624.png)
